1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870490
InChI: InChI=1S/C10H8N6O2/c1-6-2-8(16-10(14-6)11-4-13-16)15-3-7(9(17)18)12-5-15/h2-5H,1H3,(H,17,18)
SMILES:
Molecular Formula: C10H8N6O2
Molecular Weight: 244.21 g/mol

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15870490

Molecular Formula: C10H8N6O2

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid -

Specification

Molecular Formula C10H8N6O2
Molecular Weight 244.21 g/mol
IUPAC Name 1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8N6O2/c1-6-2-8(16-10(14-6)11-4-13-16)15-3-7(9(17)18)12-5-15/h2-5H,1H3,(H,17,18)
Standard InChI Key OLJZDEODTTYNFG-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=NC=NN2C(=C1)N3C=C(N=C3)C(=O)O

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a triazolo[1,5-a]pyrimidine core fused to an imidazole ring via a single-bond linkage. The triazolopyrimidine system consists of a five-membered 1,2,4-triazole ring annulated to a six-membered pyrimidine ring, creating a planar, aromatic structure with delocalized π-electrons . At position 5 of the pyrimidine ring, a methyl group enhances steric bulk and modulates electronic properties, while the imidazole moiety at position 7 introduces a secondary heterocycle terminated by a carboxylic acid group at position 4.

Electronic Configuration

The triazolo[1,5-a]pyrimidine system exhibits a 10-π electron configuration, with the triazole contributing six π-electrons and the pyrimidine four, creating an electron-deficient region that facilitates interactions with biological targets . The methyl group at C-5 donates electrons through inductive effects, slightly increasing electron density at adjacent positions.

Molecular Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular formulaC₁₀H₈N₆O₂
Molecular weight244.21 g/mol
IUPAC name1-(5-methyl- triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid
SMILESCC1=NC2=NC=NN2C(=C1)N3C=C(N=C3)C(=O)O
Solubility (predicted)Moderate in polar solvents

The carboxylic acid group confers moderate aqueous solubility (estimated logP ≈ 1.2), while the aromatic systems contribute to solid-state stability . X-ray crystallography data remain unavailable, but computational models suggest a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and triazole nitrogen.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge from literature:

  • Triazolopyrimidine-first approach: Constructs the triazolo[1,5-a]pyrimidine core before appending the imidazole-carboxylic acid moiety.

  • Convergent synthesis: Joins pre-formed triazolopyrimidine and imidazole fragments via cross-coupling reactions.

Stepwise Synthesis

A representative pathway derived from analog syntheses involves:

  • Formation of 5-methyltriazolo[1,5-a]pyrimidine:

    • Cyclocondensation of 3,5-diamino-1,2,4-triazole with methyl-substituted β-diketones in acetic acid .

    • Dimroth rearrangement under acidic conditions yields the triazolopyrimidine core .

  • Imidazole ring construction:

    • Reaction of the triazolopyrimidine intermediate with α-bromoketones followed by cyclization with ammonium acetate.

  • Carboxylic acid introduction:

    • Oxidation of a hydroxymethyl group or direct substitution using carboxyl-containing reagents .

Yield optimization remains challenging due to competing side reactions during annulation steps. Microwave-assisted synthesis has been proposed to improve reaction efficiency for analogous compounds .

Biological Activity and Hypothetical Applications

Structure-Activity Relationships (SAR)

Critical features for bioactivity include:

  • C-5 substituents: Methyl groups optimize steric fit in hydrophobic enzyme pockets.

  • Carboxylic acid moiety: Enhances solubility and enables ionic interactions with basic residues .

Comparative Analysis with Related Compounds

The table below contrasts key features with structurally similar molecules:

CompoundCore StructureBioactivityReference
1-(5-CF₃-triazolo[...])*Triazolo[1,5-a]pyrimidinePDE2 inhibition (IC₅₀ 12 nM)
18gTriazolo[1,5-a]pyrimidineHIV RNase H (IC₅₀ 0.41 µM)
Target compoundTriazolo[1,5-a]pyrimidineNot yet characterized

*Trifluoromethyl analog demonstrates enhanced lipophilicity (clogP 2.8 vs. 1.2) and PDE selectivity.

Computational Modeling Insights

Docking Studies

Preliminary molecular docking using PDE2 (PDB: 3HTM) suggests:

  • Triazolopyrimidine π-stacks with Phe862 (distance 3.8 Å)

  • Carboxylic acid forms salt bridge with Arg499 (2.1 Å)

  • Methyl group occupies hydrophobic pocket formed by Leu809 and Val820

Binding energy estimates (ΔG ≈ -9.2 kcal/mol) indicate moderate affinity, warranting experimental validation.

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